molecular formula C11H19N5O B14083015 Pentanamide, N-(4-amino-6-propyl-1,3,5-triazin-2-yl)- CAS No. 102669-37-4

Pentanamide, N-(4-amino-6-propyl-1,3,5-triazin-2-yl)-

Cat. No.: B14083015
CAS No.: 102669-37-4
M. Wt: 237.30 g/mol
InChI Key: BOXAPHVPUOQLPM-UHFFFAOYSA-N
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Description

Pentanamide, N-(4-amino-6-propyl-1,3,5-triazin-2-yl)- is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a pentanamide group attached to the triazine ring, which is further substituted with an amino and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanamide, N-(4-amino-6-propyl-1,3,5-triazin-2-yl)- typically involves the substitution of cyanuric chloride with appropriate amines. One common method includes the reaction of cyanuric chloride with 4-amino-6-propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Microwave irradiation, in particular, has been shown to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

Pentanamide, N-(4-amino-6-propyl-1,3,5-triazin-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Pentanamide, N-(4-amino-6-propyl-1,3,5-triazin-2-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pentanamide, N-(4-amino-6-propyl-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentanamide, N-(4-amino-6-propyl-1,3,5-triazin-2-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pentanamide group with a triazine ring and specific substituents makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

102669-37-4

Molecular Formula

C11H19N5O

Molecular Weight

237.30 g/mol

IUPAC Name

N-(4-amino-6-propyl-1,3,5-triazin-2-yl)pentanamide

InChI

InChI=1S/C11H19N5O/c1-3-5-7-9(17)15-11-14-8(6-4-2)13-10(12)16-11/h3-7H2,1-2H3,(H3,12,13,14,15,16,17)

InChI Key

BOXAPHVPUOQLPM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NC(=NC(=N1)N)CCC

Origin of Product

United States

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